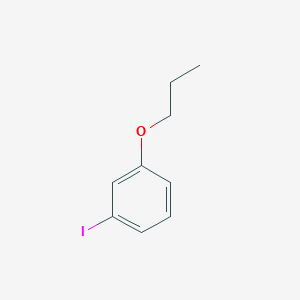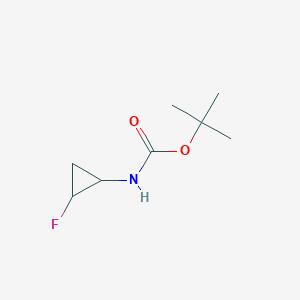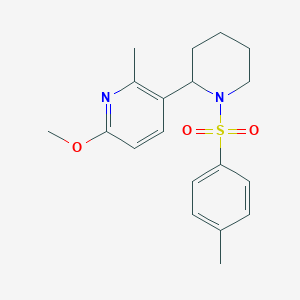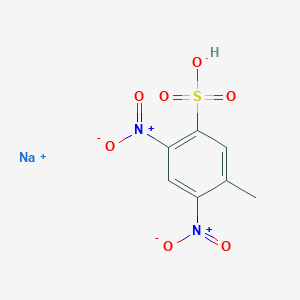
1-Iodo-3-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-propoxybenzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where an iodine atom is substituted at the first position and a propoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-propoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-propoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as a nucleophile and the iodine as an electrophile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-propoxyphenol.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 3-propoxybenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: 3-Propoxyphenol.
Oxidation: 3-Propoxybenzaldehyde or 3-propoxybenzoic acid.
Reduction: 3-Propoxybenzene.
Scientific Research Applications
1-Iodo-3-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-iodo-3-propoxybenzene primarily involves its reactivity as an electrophile in substitution reactions. The iodine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products, depending on the nucleophile and reaction conditions. The propoxy group can also participate in reactions, particularly oxidation, where it is converted to aldehydes or acids.
Comparison with Similar Compounds
1-Iodo-4-propoxybenzene: Similar structure but with the propoxy group at the fourth position.
1-Iodo-2-propoxybenzene: Propoxy group at the second position.
1-Iodo-3-methoxybenzene: Methoxy group instead of propoxy.
Uniqueness: 1-Iodo-3-propoxybenzene is unique due to the specific positioning of the iodine and propoxy groups, which influences its reactivity and the types of reactions it undergoes. The presence of the propoxy group at the third position provides distinct steric and electronic effects compared to its isomers, leading to different reaction pathways and products.
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-iodo-3-propoxybenzene |
InChI |
InChI=1S/C9H11IO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 |
InChI Key |
ILIZHABPJGFCIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)





![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)





